

2-Prenyl-1-naphthol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Prenyl-1-naphthol

Cat. No.: B176975

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An In-depth Technical Guide to **2-Prenyl-1-naphthol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Prenyl-1-naphthol, also known by its IUPAC name 2-(3-methylbut-2-enyl)naphthalen-1-ol, is a naturally occurring sesquiterpenoid. It has been isolated from the herbs of *Catalpa ovata*^[1]. As a derivative of the well-studied 1-naphthol scaffold, this compound is of interest to researchers in natural product chemistry and medicinal chemistry. The addition of a prenyl group to the naphthol core significantly alters its lipophilicity and steric profile, which can, in turn, influence its biological activity.

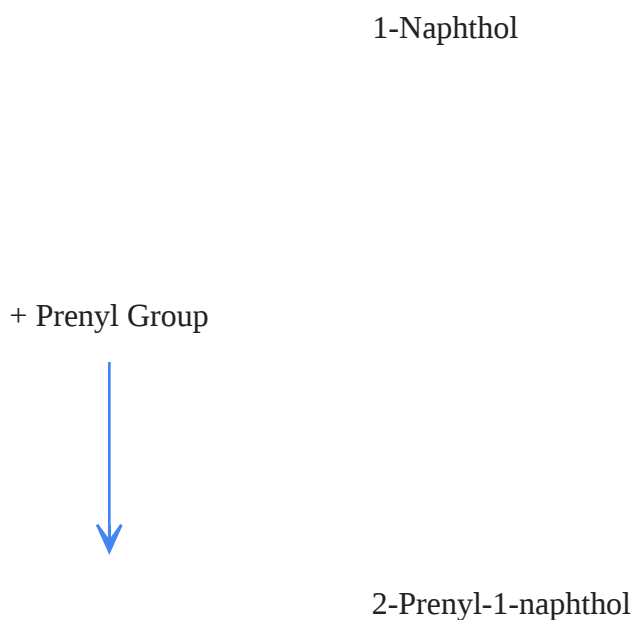
This technical guide provides a summary of the available chemical and structural information for **2-Prenyl-1-naphthol**. It is important to note that while the core chemical identity is established, detailed public data on its physicochemical properties, specific biological activities, and established experimental protocols are limited. To provide a useful reference point, comparative data for the parent compound, 1-naphthol, is also included.

Chemical Structure and Properties

The chemical structure of **2-Prenyl-1-naphthol** consists of a naphthalene ring hydroxylated at the C1 position and substituted with a 3-methylbut-2-enyl (prenyl) group at the C2 position.

Structural Relationship

The diagram below illustrates the structural modification from the parent compound, 1-naphthol, to **2-Prenyl-1-naphthol**.



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Figure 1: Structural relationship between 1-Naphthol and **2-Prenyl-1-naphthol**.

Properties of 2-Prenyl-1-naphthol

The available quantitative data for **2-Prenyl-1-naphthol** is summarized in the table below. Detailed experimental physicochemical properties such as melting point, boiling point, and solubility are not widely reported in the cited literature.

Property	Value	Source
IUPAC Name	2-(3-methylbut-2-enyl)naphthalen-1-ol	-
Synonyms	2-Prenyl-1-naphthol	-
CAS Number	16274-34-3	
Molecular Formula	C ₁₅ H ₁₆ O	
Molecular Weight	212.29 g/mol	
Natural Source	Catalpa ovata	[1] [2]

Properties of 1-Naphthol (Parent Compound)

For comparative purposes and to aid in experimental design, the well-documented properties of the parent scaffold, 1-naphthol, are provided.

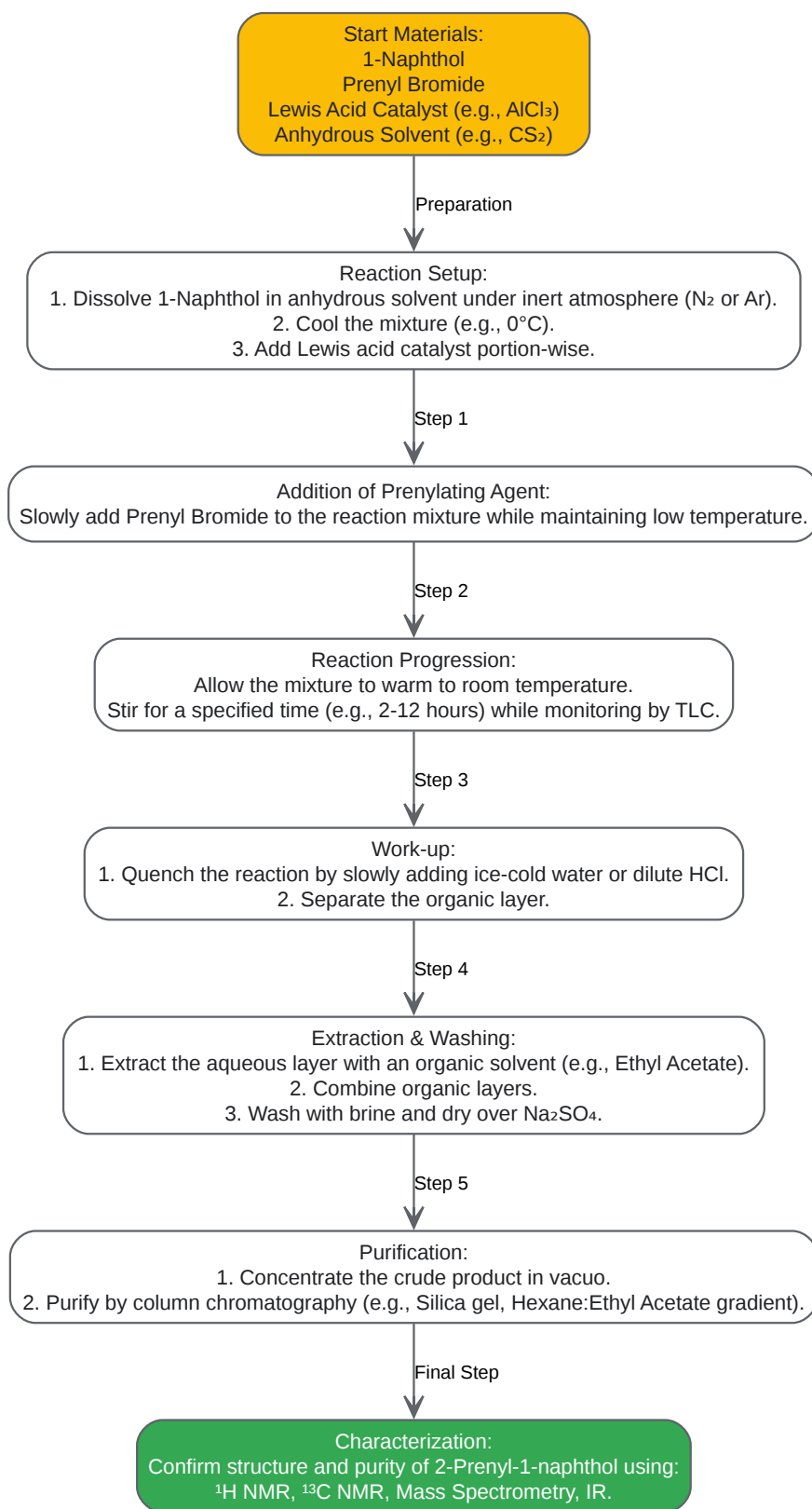
Property	Value	Source
CAS Number	90-15-3	[3]
Molecular Formula	C ₁₀ H ₈ O	[3]
Molecular Weight	144.17 g/mol	[3]
Appearance	Colorless or white solid	[3]
Melting Point	95 to 96 °C	[3]
Boiling Point	278 to 280 °C	[3]
Solubility in Water	0.866 g/L at 25 °C	[4]
Solubility in Organic Solvents	Very soluble in ethanol, ether; soluble in acetone	[4]
pKa	9.3 (Acidic)	-

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of **2-Prenyl-1-naphthol** is not readily available in the surveyed scientific literature. However, based on standard organic synthesis methodologies for the alkylation of phenols, a general synthetic route can be proposed. Friedel-Crafts alkylation or a similar electrophilic substitution would be a common approach.

Proposed General Synthetic Workflow

The following diagram outlines a plausible workflow for the synthesis of **2-Prenyl-1-naphthol** from 1-naphthol and a suitable prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst. This represents a hypothetical protocol that would require experimental optimization.



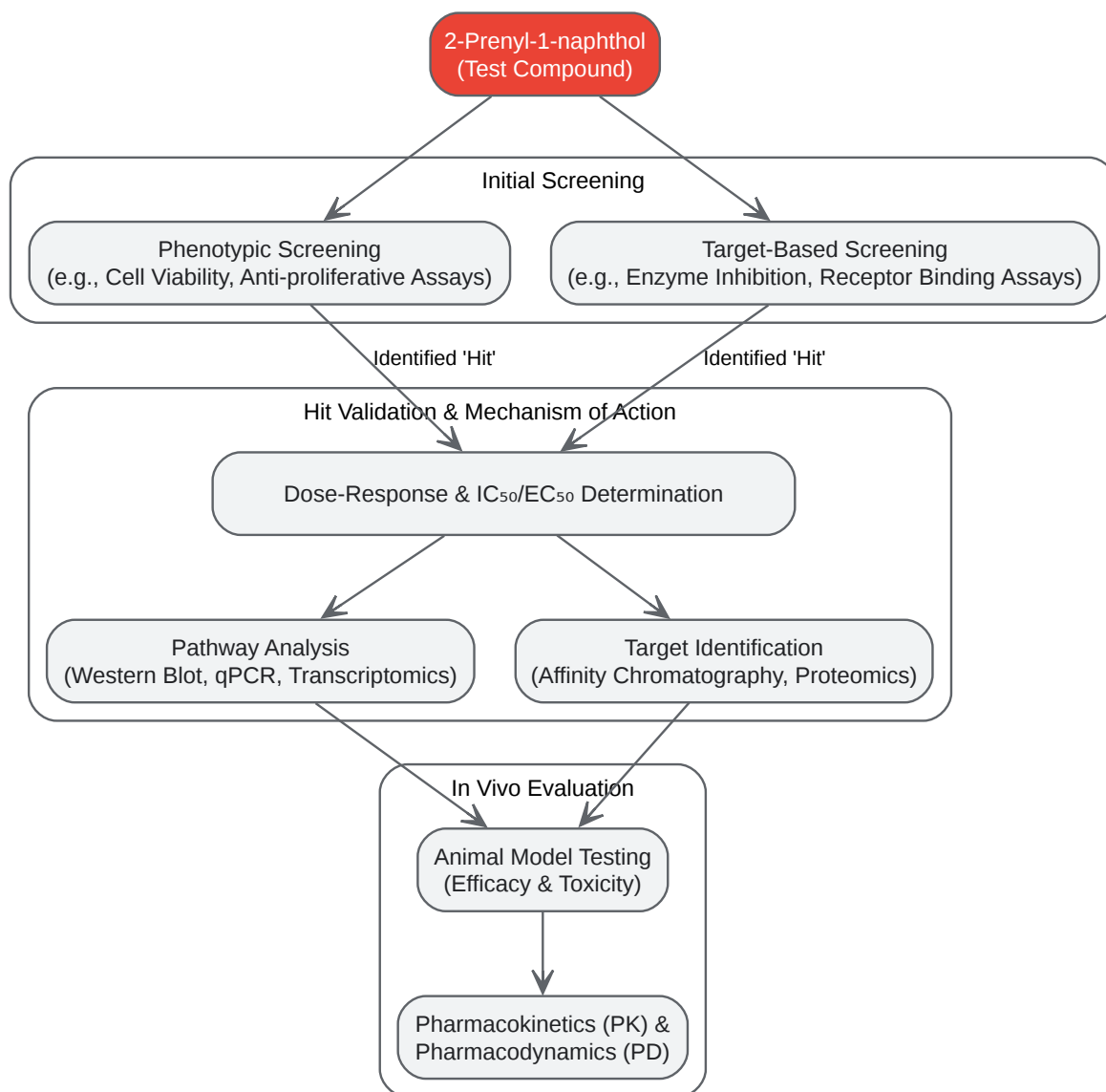
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Figure 2: Proposed experimental workflow for the synthesis of **2-Prenyl-1-naphthol**.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities, mechanism of action, and associated signaling pathways of **2-Prenyl-1-naphthol** are not extensively reported in the public domain. The parent compound, 1-naphthol, is a known metabolite of naphthalene and the insecticide carbaryl, and its presence in urine is used as a biomarker for exposure[5]. Derivatives of the related 2-naphthol scaffold have been investigated for various activities, including anticancer and nematocidal effects[6][7].

Given the lack of specific pathway information for **2-Prenyl-1-naphthol**, a diagram illustrating a potential biological screening cascade is provided below. This represents a logical workflow for researchers aiming to elucidate the biological function of this and other novel natural products.



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Figure 3: Logical workflow for biological evaluation of a novel compound.

Conclusion

2-Prenyl-1-naphthol is a natural product with a defined chemical structure. While it presents an interesting scaffold for further investigation, particularly in drug discovery and chemical biology, there is a clear opportunity for the scientific community to contribute to a deeper understanding of its properties. Future research should focus on obtaining experimental data

for its physicochemical characteristics, elucidating its biological activities through systematic screening, and developing and publishing robust synthesis and analysis protocols.

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- To cite this document: BenchChem. [2-Prenyl-1-naphthol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176975#2-prenyl-1-naphthol-chemical-structure-and-properties]

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